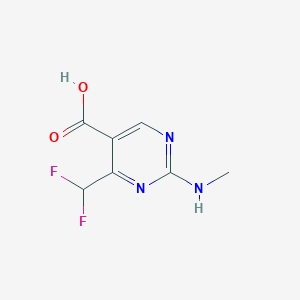
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6F2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
The synthesis of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-2-(methylamino)pyrimidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The final product is then purified through recrystallization or chromatography techniques.
化学反応の分析
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
科学的研究の応用
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:
4-(Trifluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(Methylamino)pyrimidine-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but without the methylamino group, leading to variations in its applications and effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H7F2N3O2 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7F2N3O2/c1-10-7-11-2-3(6(13)14)4(12-7)5(8)9/h2,5H,1H3,(H,13,14)(H,10,11,12) |
InChIキー |
AKWVWYQORGRDKC-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(C(=N1)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
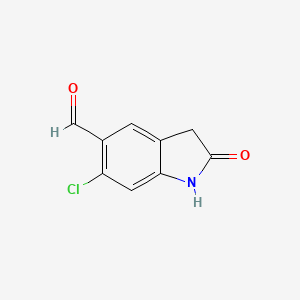
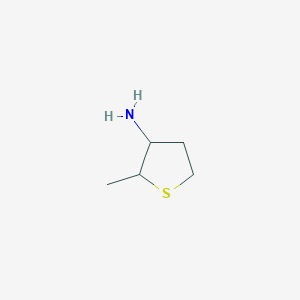
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
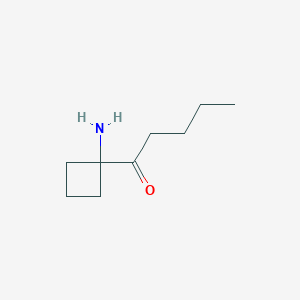
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
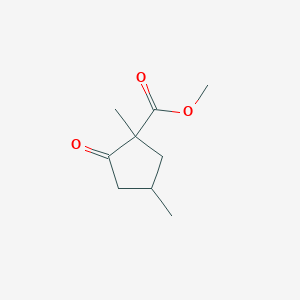
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)

